
5-cyclopropyl-N-(4-(furan-3-yl)benzyl)isoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-cyclopropyl-N-(4-(furan-3-yl)benzyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C18H16N2O3 and its molecular weight is 308.337. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-Cyclopropyl-N-(4-(furan-3-yl)benzyl)isoxazole-3-carboxamide is a hybrid compound that has garnered attention in recent years for its potential biological activities, particularly in cancer treatment. This article reviews the existing literature on its synthesis, biological activity, and mechanism of action, supported by relevant data tables and findings from case studies.
Synthesis
The synthesis of this compound involves several chemical reactions that typically include the formation of the isoxazole ring followed by the introduction of cyclopropyl and furan substituents. The detailed synthetic route is crucial for understanding its structure-activity relationship (SAR).
Antiproliferative Effects
Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, a related compound was shown to have an IC50 value ranging from 5.6 to 17.84 µM against multiple cancer cell lines, while showing minimal cytotoxicity towards normal cells, with IC50 values exceeding 293 µM .
Table 1: Antiproliferative Activity of Related Isoxazole Compounds
Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line (HEK-293) IC50 (µM) |
---|---|---|---|
5a | MDA-MB-231 | 5.6 | 293.2 |
5b | MCF7 | 10.4 | >100 |
5c | HCT116 | 12.0 | >200 |
5d | A549 | 15.2 | >150 |
The mechanism by which these compounds exert their antiproliferative effects often involves the induction of apoptosis and cell cycle arrest. For example, compound 5a has been shown to induce apoptosis in MDA-MB-231 cells by promoting apoptotic pathways while inhibiting anti-apoptotic proteins like Bcl-2 .
Case Studies
- Study on Apoptosis Induction : A study demonstrated that treatment with isoxazole derivatives led to increased levels of p21^WAF-1 and decreased Bcl-2 expression in HL-60 cells, suggesting a dual mechanism involving both apoptosis and cell cycle regulation .
- Kinase Inhibition : In another investigation, compounds related to isoxazole were screened against various kinases, revealing inactivity towards several key kinases involved in cancer signaling pathways, indicating a selective mechanism that may bypass common resistance pathways seen in cancer therapy .
Eigenschaften
IUPAC Name |
5-cyclopropyl-N-[[4-(furan-3-yl)phenyl]methyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c21-18(16-9-17(23-20-16)14-5-6-14)19-10-12-1-3-13(4-2-12)15-7-8-22-11-15/h1-4,7-9,11,14H,5-6,10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCFDXLYJVICOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCC3=CC=C(C=C3)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.